1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is a complex organic compound with the molecular formula C12H14BrIO. It is characterized by the presence of both bromine and iodine atoms, which contribute to its unique chemical properties. This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to achieve the desired purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness. Industrial production would also involve stringent quality control measures to ensure the compound’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-{[(2-iodocyclopentyl)oxy]methyl}benzene: Similar in structure but with the bromine atom in a different position.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a bromine atom and an ether group but lacks the iodocyclopentyl moiety.
Uniqueness
1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is unique due to the combination of bromine and iodine atoms within its structure, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable for specific research applications where such properties are required.
Properties
Molecular Formula |
C12H14BrIO |
---|---|
Molecular Weight |
381.05 g/mol |
IUPAC Name |
1-bromo-2-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14BrIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
InChI Key |
LPLVAGPOHKPGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OCC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.